molecular formula C9H16ClN3O3 B124774 Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride CAS No. 151602-31-2

Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride

Cat. No. B124774
M. Wt: 249.69 g/mol
InChI Key: MSFBGOHAOJYYPI-RVDQCCQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride, also known as EACA, is a synthetic compound used in scientific research. It is a derivative of the amino acid lysine and has been studied for its potential biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride is thought to involve its ability to inhibit plasminogen activators, which are enzymes that convert plasminogen to plasmin. Plasmin is a protease that breaks down fibrin, the protein that forms blood clots. By inhibiting plasminogen activators, Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride prevents the breakdown of fibrin and promotes clot formation.

Biochemical And Physiological Effects

Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit fibrinolysis, it has been shown to increase the activity of certain enzymes involved in blood clotting. It has also been shown to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride in lab experiments is its ability to inhibit fibrinolysis. This makes it a useful tool for studying the mechanisms of blood clot formation and dissolution. However, Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride has limitations as well. It is a synthetic compound and may not accurately reflect the behavior of natural compounds in the body. Additionally, its effects on other biochemical processes may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the optimal dosage and administration schedule for Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride in cancer patients. Additionally, research is needed to determine the long-term effects of Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride on the body, particularly with regard to its potential to promote blood clots. Finally, studies are needed to determine the potential for Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride to interact with other drugs and compounds, and to identify any potential side effects or adverse reactions.

Synthesis Methods

Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride can be synthesized by reacting ethyl chloroacetate with lysine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The resulting compound is then treated with hydroxylamine hydrochloride to form Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride monohydrochloride. This synthesis method has been reported in the literature and is a reliable way to produce Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride for research purposes.

Scientific Research Applications

Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride has been studied for its potential use in a variety of scientific research applications. It has been shown to inhibit fibrinolysis, the process by which blood clots are dissolved. This makes Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride a potential treatment for conditions such as bleeding disorders, where the body's ability to form clots is impaired. Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.

properties

CAS RN

151602-31-2

Product Name

Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride

Molecular Formula

C9H16ClN3O3

Molecular Weight

249.69 g/mol

IUPAC Name

ethyl 2-[(2E)-2-carbamoyliminopyrrolidin-1-yl]acetate;hydrochloride

InChI

InChI=1S/C9H15N3O3.ClH/c1-2-15-8(13)6-12-5-3-4-7(12)11-9(10)14;/h2-6H2,1H3,(H2,10,14);1H/b11-7+;

InChI Key

MSFBGOHAOJYYPI-RVDQCCQOSA-N

Isomeric SMILES

CCOC(=O)CN\1CCC/C1=N\C(=O)N.Cl

SMILES

CCOC(=O)CN1CCCC1=NC(=O)N.Cl

Canonical SMILES

CCOC(=O)CN1CCCC1=NC(=O)N.Cl

synonyms

1-Pyrrolidineacetic acid, 2-((aminocarbonyl)imino)-, ethyl ester, mono hydrochloride

Origin of Product

United States

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